molecular formula C14H8F5NO3 B15291590 1,3-Difluoro-2-(2-methyl-3-nitro-phenoxy)-5-(trifluoromethyl)benzene

1,3-Difluoro-2-(2-methyl-3-nitro-phenoxy)-5-(trifluoromethyl)benzene

Cat. No.: B15291590
M. Wt: 333.21 g/mol
InChI Key: LJPJFDOUTQFCKW-UHFFFAOYSA-N
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Description

1,3-Difluoro-2-(2-methyl-3-nitro-phenoxy)-5-(trifluoromethyl)benzene is an organic compound that belongs to the class of aromatic ethers. This compound is characterized by the presence of multiple fluorine atoms, a nitro group, and a trifluoromethyl group attached to a benzene ring. Such compounds are often of interest in various fields of chemistry and industry due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Difluoro-2-(2-methyl-3-nitro-phenoxy)-5-(trifluoromethyl)benzene typically involves multiple steps, including:

    Nitration: Introduction of the nitro group into the aromatic ring.

    Fluorination: Substitution of hydrogen atoms with fluorine atoms.

    Ether Formation: Formation of the ether bond between the phenol and the benzene ring.

Industrial Production Methods

Industrial production methods may involve optimized reaction conditions to maximize yield and purity. This could include the use of specific catalysts, controlled temperatures, and pressures.

Chemical Reactions Analysis

Types of Reactions

1,3-Difluoro-2-(2-methyl-3-nitro-phenoxy)-5-(trifluoromethyl)benzene can undergo various chemical reactions, including:

    Oxidation: Conversion of the nitro group to other functional groups.

    Reduction: Reduction of the nitro group to an amine.

    Substitution: Replacement of fluorine atoms with other substituents.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate.

    Reduction: Reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group may yield an amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds.

    Medicine: Exploration as a candidate for pharmaceutical development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1,3-Difluoro-2-(2-methyl-3-nitro-phenoxy)-5-(trifluoromethyl)benzene would depend on its specific application. For instance, if used as a pharmaceutical agent, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

    1,3-Difluoro-2-(2-methyl-phenoxy)-5-(trifluoromethyl)benzene: Lacks the nitro group.

    1,3-Difluoro-2-(3-nitro-phenoxy)-5-(trifluoromethyl)benzene: Different position of the nitro group.

    1,3-Difluoro-2-(2-methyl-3-nitro-phenoxy)-benzene: Lacks the trifluoromethyl group.

Properties

Molecular Formula

C14H8F5NO3

Molecular Weight

333.21 g/mol

IUPAC Name

1,3-difluoro-2-(2-methyl-3-nitrophenoxy)-5-(trifluoromethyl)benzene

InChI

InChI=1S/C14H8F5NO3/c1-7-11(20(21)22)3-2-4-12(7)23-13-9(15)5-8(6-10(13)16)14(17,18)19/h2-6H,1H3

InChI Key

LJPJFDOUTQFCKW-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1OC2=C(C=C(C=C2F)C(F)(F)F)F)[N+](=O)[O-]

Origin of Product

United States

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